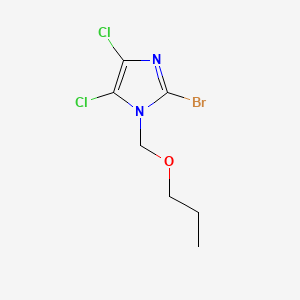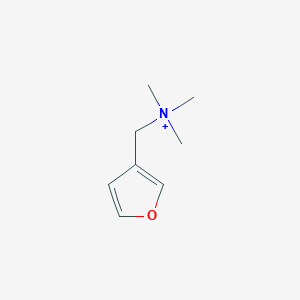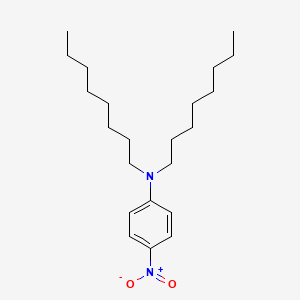![molecular formula C36H28I3OP2Re+ B14324599 [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium CAS No. 107060-21-9](/img/structure/B14324599.png)
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium is a complex organophosphorus compound that incorporates rhenium, a transition metal known for its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium typically involves multiple steps, starting with the preparation of the phosphanyl ligand. The ligand is synthesized through a series of iodination and phosphanylation reactions. The final step involves the coordination of the ligand with a rhenium precursor under controlled conditions, often requiring inert atmospheres and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, often using reducing agents like hydrides or metals.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of polar solvents and catalysts to facilitate ligand exchange.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) complexes, while reduction could produce rhenium(III) species.
Aplicaciones Científicas De Investigación
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential as a radiopharmaceutical, particularly in imaging and cancer therapy.
Medicine: Its unique properties make it a candidate for developing new therapeutic agents.
Industry: The compound’s catalytic properties are explored for industrial processes, such as polymerization and fine chemical synthesis.
Mecanismo De Acción
The mechanism of action of [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium involves its interaction with molecular targets through coordination chemistry. The rhenium center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. This coordination ability is crucial for its catalytic and therapeutic applications, where it can facilitate specific chemical transformations or target biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and catalysis.
Gold(III) Metalloantibiotic: Explored for its antimicrobial properties.
Uniqueness
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium is unique due to its incorporation of rhenium, which imparts distinct chemical properties not found in similar compounds. Its ability to form stable complexes and participate in a wide range of reactions makes it particularly valuable in both research and industrial applications.
Propiedades
Número CAS |
107060-21-9 |
|---|---|
Fórmula molecular |
C36H28I3OP2Re+ |
Peso molecular |
1105.5 g/mol |
Nombre IUPAC |
[(2,3-diiodophenyl)-iodo-diphenyl-λ5-phosphanyl]oxy-triphenylphosphanium;rhenium |
InChI |
InChI=1S/C36H28I3OP2.Re/c37-34-27-16-28-35(36(34)38)42(39,32-23-12-4-13-24-32,33-25-14-5-15-26-33)40-41(29-17-6-1-7-18-29,30-19-8-2-9-20-30)31-21-10-3-11-22-31;/h1-28H;/q+1; |
Clave InChI |
SOISVEIVHGIWBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)OP(C4=CC=CC=C4)(C5=CC=CC=C5)(C6=C(C(=CC=C6)I)I)I.[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


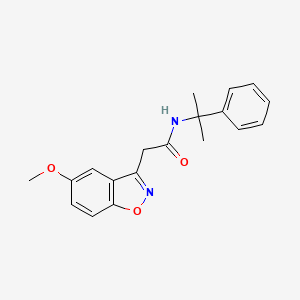


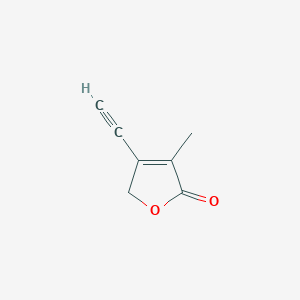
-](/img/structure/B14324546.png)
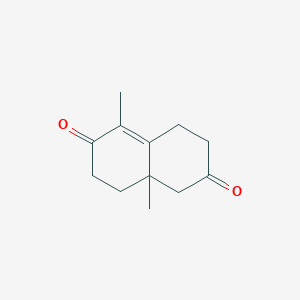
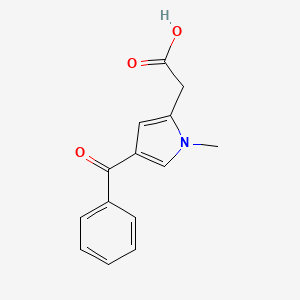
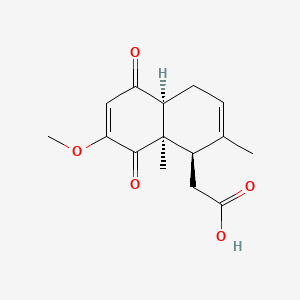
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
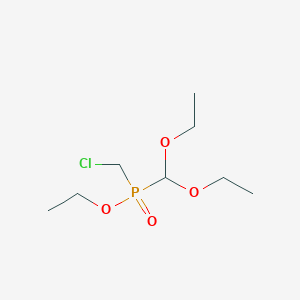
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
